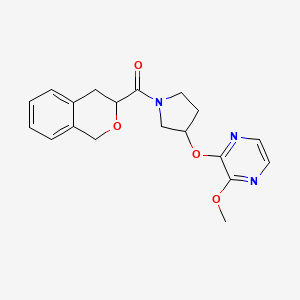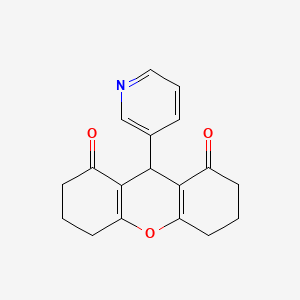
9-(Pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthen-1,8(2H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on xanthene derivatives, such as "9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione", revolves around their synthesis and exploration of their chemical and physical properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmacology, despite our focus excluding drug use and side effects.
Synthesis Analysis
The synthesis of related xanthene derivatives often involves one-pot reactions, utilizing catalysts like Nafion-H or environmentally friendly conditions, such as aqueous citric acid or solvent-free methods, to yield these compounds with good efficiency (Navarro et al., 2016).
Molecular Structure Analysis
The molecular structures of these compounds have been extensively analyzed, revealing that the xanthene rings often adopt flattened boat or twisted envelope conformations. These structural arrangements are influenced by the substituents attached to the xanthene core, as seen in studies by Abdelhamid et al., 2011, and Qing, 2005 (Abdelhamid et al., 2011) (Qing, 2005).
Chemical Reactions and Properties
Xanthene derivatives undergo various chemical reactions, including condensation and alkylation, to form complex heterocyclic systems. The reactivity can be tailored by the choice of reactants and conditions, as demonstrated by Dotsenko et al., 2012, who achieved good yields of pyrido-thieno-diazepino purine derivatives (Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties, including crystal structures and thermal stability, are crucial for understanding the behavior and potential applications of these compounds. Studies have provided detailed insights into these aspects, highlighting the significance of molecular conformation and substituent effects on the overall stability and structure (Mohamed et al., 2011).
Chemical Properties Analysis
The chemical properties of xanthene derivatives are influenced by their molecular structure. These compounds exhibit a range of behaviors in chemical reactions, such as acting as catalysts in synthesis reactions or displaying specific reactivity patterns due to the presence of functional groups. An example is the use of ionic liquids as catalysts for the synthesis of xanthenediones, offering environmental benefits and efficiency (Hu Yi, 2008).
Wissenschaftliche Forschungsanwendungen
- Xanthene-1,8-dion-Derivate wurden auf ihr Antitumorpotential untersucht. Insbesondere zeigen sie zytotoxische Aktivität gegen Lungenkrebszelllinien und übertreffen das Referenzmedikament Imatinib in Bezug auf die Wirksamkeit .
- Diese Derivate weisen vielversprechende antibakterielle und antimykotische Aktivitäten auf. Beispielsweise zeigte das Derivat IIC eine hohe Aktivität gegen spezialisierte aquatische Bakterienarten, grampositive und gramnegative Bakterien sowie Pilzarten .
- Xanthene-1,8-dion-Derivate wurden mit der DPPH-Methode auf ihre antioxidativen Eigenschaften bewertet. Die ermittelten IC50-Werte waren vergleichbar mit denen von Ascorbinsäure, einem bekannten Antioxidans .
- Magnesiumoxid-Nanopartikel (MgO-NPs) wurden als Katalysatoren bei der Synthese von Xanthene-1,8-dion-Derivaten eingesetzt, was die Rolle der Nanotechnologie in der organischen Synthese hervorhebt .
Antitumoraktivität
Antibakterielle und Antimykotische Eigenschaften
Antioxidative Aktivität
Synthese von bioaktiven Verbindungen unter Verwendung von Nanokatalysatoren
Antivirales Potenzial: (Im Zusammenhang mit Pyrimidinderivaten):
Zusammenfassend lässt sich sagen, dass Xanthene-1,8-dion-Derivate vielseitige Eigenschaften aufweisen, was sie zu faszinierenden Kandidaten für weitere Forschungen in verschiedenen wissenschaftlichen Bereichen macht. Ihre Zytotoxizität, antibakterielle, antimykotische und antioxidative Aktivitäten rechtfertigen weitere Untersuchungen. Darüber hinaus könnte das Verständnis ihrer potenziellen antiviralen und antifibrotischen Wirkungen zu therapeutischen Fortschritten beitragen. 🌟
Zukünftige Richtungen
: Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives : MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives : Discovery of pyrazolo [3,4-b]pyridine derivatives as potent and selective PI3Kα inhibitors
Eigenschaften
IUPAC Name |
9-pyridin-3-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-5-1-7-14-17(12)16(11-4-3-9-19-10-11)18-13(21)6-2-8-15(18)22-14/h3-4,9-10,16H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBWHTMLGCCFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CN=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
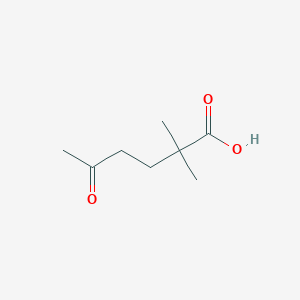

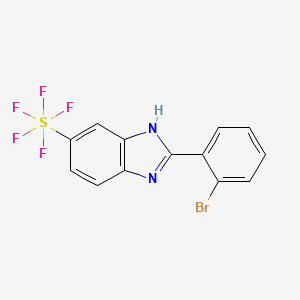
![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)
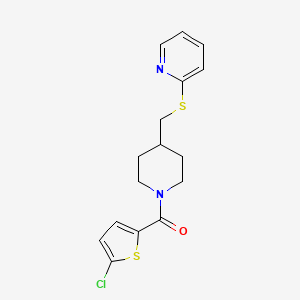

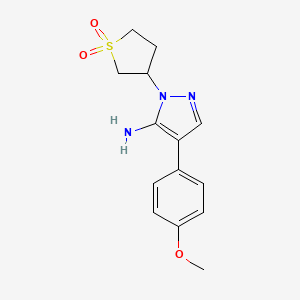
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)

